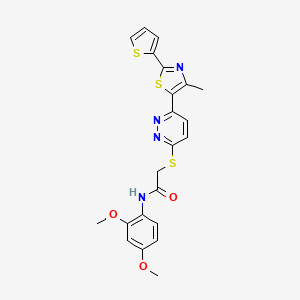
N-(2,4-dimethoxyphenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,4-dimethoxyphenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S3 and its molecular weight is 484.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,4-dimethoxyphenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dimethoxyphenyl group
- A thiazole moiety
- A pyridazine ring
These structural characteristics suggest potential interactions with various biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including but not limited to:
Anticancer Activity
Studies have demonstrated that derivatives of thiazole and pyridazine exhibit significant anticancer properties. For instance, compounds containing thiazole rings have shown promising results against various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HCT116 (colon cancer)
Table 1 summarizes the cytotoxic effects of related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | MDA-MB-231 | 15.3 |
| Thiazole Derivative B | HCT116 | 12.8 |
| Pyridazine Derivative C | MCF7 | 10.5 |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For example, thiazolidine derivatives have been shown to inhibit viral replication in vitro, with IC50 values ranging from 0.20 µM to 0.35 µM against different viral targets .
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells, contributing to their anticancer effects.
- Modulation of Signaling Pathways : The interaction with various signaling pathways may enhance their therapeutic efficacy.
Study 1: Anticancer Efficacy
A study published in Cancer Letters evaluated the antiproliferative effects of a related thiazole derivative on glioblastoma cells. The results indicated a significant reduction in cell viability with an IC50 value of 8 µM, suggesting potent anticancer activity .
Study 2: Antiviral Potential
In another study focusing on antiviral properties, a series of thiazole derivatives were tested against Hepatitis C virus (HCV). The most effective compound demonstrated an EC50 value of 0.26 µM, outperforming standard antiviral treatments .
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S3/c1-13-21(32-22(23-13)18-5-4-10-30-18)16-8-9-20(26-25-16)31-12-19(27)24-15-7-6-14(28-2)11-17(15)29-3/h4-11H,12H2,1-3H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZAWQJCTIZMAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














